6-Methoxy-5-morpholino-2,3-dihydro-1H-inden-1-one
Overview
Description
6-Methoxy-5-morpholino-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indenone derivatives It is characterized by the presence of a methoxy group at the 6th position, a morpholino group at the 5th position, and a dihydroindenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-5-morpholino-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methoxyindanone and morpholine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the process may be automated to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-5-morpholino-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and morpholino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
6-Methoxy-5-morpholino-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Material Science: It is explored for its use in the development of advanced materials with unique properties.
Biological Studies: The compound is used in biological assays to investigate its effects on various cellular processes.
Industrial Applications: It is utilized in the synthesis of other chemical compounds and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 6-Methoxy-5-morpholino-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2,3-dihydro-1H-inden-1-one: Similar in structure but lacks the morpholino group.
6-Methoxy-2,3-dihydro-1H-inden-1-one: Similar but without the morpholino group.
5-Morpholino-2,3-dihydro-1H-inden-1-one: Similar but without the methoxy group.
Uniqueness
6-Methoxy-5-morpholino-2,3-dihydro-1H-inden-1-one is unique due to the presence of both methoxy and morpholino groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in medicinal chemistry and material science.
Properties
IUPAC Name |
6-methoxy-5-morpholin-4-yl-2,3-dihydroinden-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-17-14-9-11-10(2-3-13(11)16)8-12(14)15-4-6-18-7-5-15/h8-9H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEKJSWHOTUQCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCC(=O)C2=C1)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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